

Application Note: CAS 15382-86-2 in Medicinal Chemistry

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Compound of Interest

Compound Name:	<i>p</i> -Phenetidine, 3-methoxy- α -phenoxy-
CAS No.:	15382-86-2
Cat. No.:	B1677970

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Advanced Building Block for Aminoguaiacol Scaffolds

Introduction & Chemical Identity

CAS 15382-86-2 (3-Methoxy-4-(1-phenoxyethoxy)aniline) is a specialized, acetal-protected aniline derivative used as a high-value building block in drug discovery.^{[1][2]} It serves as a stable precursor for the 4-amino-2-methoxyphenol (aminoguaiacol) moiety, a pharmacophore frequently observed in kinase inhibitors, anti-inflammatory agents, and antioxidants.

Unlike the free aminophenol, which is prone to rapid oxidation (forming quinone imines) and side reactions during synthesis, CAS 15382-86-2 features a 1-phenoxyethyl (PE) protecting group on the phenol. This unique acetal linkage offers orthogonal stability during basic coupling reactions (e.g., Buchwald-Hartwig amination, S_NAr) while remaining cleavable under mild acidic conditions.

Table 1: Physicochemical Profile

Property	Data
Chemical Name	3-Methoxy-4-(1-phenoxyethoxy)aniline
CAS Number	15382-86-2
Molecular Formula	C ₁₅ H ₁₇ NO ₃
Molecular Weight	259.30 g/mol
Core Scaffold	Aniline (Aminoguaiacol derivative)
Protecting Group	1-Phenoxyethyl (Acetal type)
Stability	Stable in base/neutral; Acid-labile

| Appearance | Off-white to pale brown solid |

Key Applications in Drug Design

The primary utility of CAS 15382-86-2 lies in its ability to introduce the vanilloid/guaiacol amine motif into complex heterocycles without the handling difficulties associated with free aminophenols.

A. Synthesis of Kinase Inhibitors

Many Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or BTK require an aniline tail to form hydrogen bonds with the kinase hinge region. The 3-methoxy-4-hydroxy substitution pattern is critical for potency and metabolic stability (e.g., preventing rapid glucuronidation compared to bare phenols).

- Mechanism: CAS 15382-86-2 is coupled to a heteroaryl chloride (e.g., Quinazoline, Pyrimidine) via palladium-catalyzed cross-coupling.
- Advantage: The bulky 1-phenoxyethyl group prevents catalyst poisoning by the phenol and suppresses oxidative degradation during the reaction.

B. Prodrug Development

The 1-phenoxyethyl acetal is metabolically labile. In some contexts, the moiety itself can act as a promoiety, releasing the active drug (free phenol) and phenol (a generally recognized safe

byproduct in low quantities) upon hydrolysis in the acidic environment of the stomach or lysosomes.

C. Orthogonal Protection Strategy

In multi-step synthesis, standard benzyl ethers (Bn) require hydrogenolysis (H_2/Pd) for removal, which can reduce other functional groups (alkenes, nitro groups, aryl halides). The 1-phenoxyethyl group of CAS 15382-86-2 is removed via mild acid hydrolysis, preserving sensitive unsaturation or halogen substituents elsewhere in the molecule.

Experimental Protocols

Protocol A: Synthesis of CAS 15382-86-2 (Protection Step)

Note: If synthesizing the building block in-house from 4-amino-2-methoxyphenol.

Reagents:

- 4-Amino-2-methoxyphenol (1.0 eq)
- Phenyl Vinyl Ether (1.2 eq)
- p-Toluenesulfonic acid (pTSA) (0.01 eq)
- Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

- Dissolution: Dissolve 4-amino-2-methoxyphenol in anhydrous DCM under Nitrogen atmosphere.
- Addition: Add pTSA catalyst followed by the dropwise addition of Phenyl Vinyl Ether at $0^\circ C$.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (The acetal formation is usually rapid).
- Quench: Quench with saturated $NaHCO_3$ solution to neutralize the acid catalyst.
- Workup: Extract with DCM, dry over Na_2SO_4 , and concentrate.

- Purification: Recrystallize from Hexane/EtOAc. (Avoid silica column chromatography if the silica is acidic, or add 1% Et₃N to the eluent).

Protocol B: Coupling Reaction (S_NAr with Heterocycle)

Target: Coupling CAS 15382-86-2 to a 4-chloroquinazoline scaffold.

Reagents:

- 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
- CAS 15382-86-2 (1.1 eq)[1]
- Isopropanol (iPrOH) or Acetonitrile (MeCN)
- Diisopropylethylamine (DIPEA) (Optional, if neutral conditions required)

Procedure:

- Setup: In a reaction vial, suspend the chloro-heterocycle in iPrOH.
- Addition: Add CAS 15382-86-2.
- Reflux: Heat the mixture to reflux (80–85°C) for 3–12 hours.
 - Note: The 1-phenoxyethyl group is generally stable to thermal heating in neutral alcohols. Avoid strong protic acids in the solvent.
- Precipitation: Cool the reaction. The product often precipitates. If not, concentrate and triturate with ether.
- Isolation: Filter the solid. Wash with cold iPrOH.

Protocol C: Deprotection (Removal of 1-Phenoxyethyl Group)

Objective: Reveal the free phenol in the final drug candidate.

Reagents:

- Dilute HCl (1M) or TFA (10% in DCM)

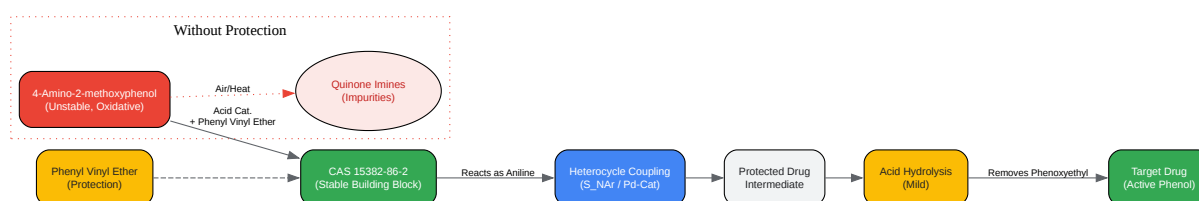
- Methanol or THF

Procedure:

- Solubilization: Dissolve the coupled intermediate in Methanol/THF (1:1).
- Acidification: Add 1M HCl (2–5 eq) dropwise at room temperature.
- Hydrolysis: Stir for 1–2 hours. The acetal hydrolyzes to release the free phenol, acetaldehyde, and phenol.
- Workup: Neutralize with NaHCO_3 . Extract the product into EtOAc.
 - Purification Note: The byproduct (phenol) can be removed via high-vacuum drying or column chromatography.

Visualizing the Workflow

The following diagram illustrates the strategic utility of CAS 15382-86-2 in avoiding oxidation pathways common to aminophenols.



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Caption: Strategic workflow using CAS 15382-86-2 to bypass oxidative instability of the aminoguaiacol precursor during drug synthesis.

Troubleshooting & Optimization

- **Instability on Silica:** The 1-phenoxyethyl acetal can degrade on acidic silica gel. Solution: Pre-treat silica columns with 1% Triethylamine or use neutral alumina.
- **Incomplete Coupling:** If the aniline is sterically hindered by the bulky phenoxyethyl group, switch to Buchwald-Hartwig conditions ($\text{Pd}_2(\text{dba})_3$, XPhos, Cs_2CO_3) rather than standard $\text{S}_{\text{N}}\text{Ar}$ thermal displacement.
- **Premature Deprotection:** Ensure all solvents for the coupling step are anhydrous. Avoid using HCl salts of heterocycles without neutralizing them first.

References

- **Protective Group Chemistry:** Greene, T. W., & Wuts, P. G. M. (2014). *Greene's Protective Groups in Organic Synthesis*. John Wiley & Sons. (Refer to section on Acetals as Phenol Protecting Groups).
- **Medicinal Chemistry Context:** Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. *Journal of Medicinal Chemistry*, 54(10), 3451-3479. [[Link](#)]
- **Related Scaffolds:** PubChem Compound Summary for Aminoguaiacol Derivatives. National Center for Biotechnology Information. [[Link](#)]

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Sources

- 1. [98960-08-8|3-Methoxy-4-\(methoxymethoxy\)aniline|BLD Pharm \[bldpharm.com\]](#)
- 2. [39052-12-5|3,4-Diethoxyaniline|BLD Pharm \[bldpharm.com\]](#)
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